2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride
Overview
Description
2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride is a chemical compound with the molecular formula C11H16N2S·HCl and a molecular weight of 244.79 g/mol . This compound is known for its unique structure, which includes a sulfanyl group attached to an ethanimidamide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-(Propan-2-yl)phenylthiol with ethyl chloroacetimidate under basic conditions to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Scientific Research Applications
2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the ethanimidamide moiety can interact with nucleophilic sites on biomolecules, affecting their function and activity .
Comparison with Similar Compounds
2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride can be compared with similar compounds such as:
4-(Propan-2-yl)phenylthiol: This compound shares the same phenylthiol group but lacks the ethanimidamide moiety, making it less reactive in certain chemical reactions.
2-{[4-(Methyl)phenyl]sulfanyl}ethanimidamide hydrochloride: This compound has a methyl group instead of a propan-2-yl group, which can influence its reactivity and interaction with biological targets.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)sulfanylethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-6,8H,7H2,1-2H3,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCXFVFGCQCBAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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